Dose-Dependent In Vivo Duration of LH Suppression in a Large Animal Model
RS-18286 demonstrates a precisely quantified, dose-dependent duration of LH suppression in vivo. This parameter is a key differentiator from clinical antagonists like Cetrorelix and Degarelix, for which such explicit, graded in vivo duration data in a non-rodent model are not the primary defining characteristic of their research tool profile. The duration of action for RS-18286 is measured in hours, providing a defined window for experimental manipulation [1].
| Evidence Dimension | Duration of LH Suppression (In Vivo) |
|---|---|
| Target Compound Data | 4.3 +/- 0.4 h (6 ug/kg); 18.0 +/- 1.0 h (36 ug/kg); 31.8 +/- 1.3 h (365 ug/kg) |
| Comparator Or Baseline | Baseline: Untreated control animals; Comparator (Class-level): Cetrorelix, Ganirelix, and Degarelix are clinical antagonists with high affinity (IC50 ~1-3 nM) but their defining differentiation is low histamine release and extended clinical duration, not the precise hourly durations described here for RS-18286 [2]. |
| Quantified Difference | Dose-dependent increase in duration from ~4.3h to ~31.8h. |
| Conditions | In vivo model: Sexually active rams; intravenous (iv) injection; plasma LH measured every 15 min for 24-48h. |
Why This Matters
This quantifies the temporal window for experimental manipulation of the HPG axis in vivo, a critical parameter for study design that is not easily extrapolated from in vitro binding data.
- [1] Lincoln GA, Fraser HM. Compensatory response of the luteinizing-hormone (LH)-releasing hormone (LHRH)/LH pulse generator after administration of a potent LHRH antagonist in the ram. Endocrinology. 1987 Jun;120(6):2245-50. doi: 10.1210/endo-120-6-2245. PMID: 3032581. View Source
- [2] Ganirelix. Product Information. Cayman Chemical. IC50 = 3.6 nM; pA2 = 9.3. View Source
